molecular formula C19H16ClNO3 B1326578 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid CAS No. 932886-81-2

6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B1326578
CAS No.: 932886-81-2
M. Wt: 341.8 g/mol
InChI Key: OVXUVDUTNYKMBY-UHFFFAOYSA-N
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Description

“6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 932886-81-2 . Its molecular weight is 341.79 and its IUPAC name is 6-chloro-2-(2-isopropoxyphenyl)-4-quinolinecarboxylic acid .


Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in organic chemistry. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula: C19H16ClNO3 . The InChI Code for this compound is 1S/C19H16ClNO3/c1-11(2)24-18-6-4-3-5-13(18)17-10-15(19(22)23)14-9-12(20)7-8-16(14)21-17/h3-11H,1-2H3,(H,22,23) .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 341.79 . The compound’s IUPAC name is 6-chloro-2-(2-isopropoxyphenyl)-4-quinolinecarboxylic acid . Its InChI Code is 1S/C19H16ClNO3/c1-11(2)24-18-6-4-3-5-13(18)17-10-15(19(22)23)14-9-12(20)7-8-16(14)21-17/h3-11H,1-2H3,(H,22,23) .

Scientific Research Applications

Synthesis and Anticancer Activity

A study by Bhatt et al. (2015) detailed the microwave-irradiated synthesis of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, demonstrating significant anticancer activity against various carcinoma cell lines. This research highlights the potential of such compounds as novel anticancer agents, particularly due to their efficient synthesis method and promising biological activity Bhatt, H., Agrawal, Y., & Patel, M. J. (2015).

Photophysical Properties

Padalkar and Sekar (2014) focused on the synthesis and photophysical properties of azole-quinoline-based fluorophores, inspired by excited-state intramolecular proton transfer (ESIPT). Their study provides insights into the design of fluorophores with dual emissions and large Stokes' shift, which are significant for applications in fluorescence spectroscopy and imaging Padalkar, V., & Sekar, N. (2014).

Novel Synthetic Routes

Li, Wang, and Zou (2017) reported a facile three-step one-pot synthesis of (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acid derivatives. This method stands out for its simplicity, wide range of substituent tolerance, and good yields, opening avenues for the development of more complex quinoline compounds for medicinal chemistry applications Li, Y., Wang, Y., & Zou, H. (2017).

Safety and Hazards

The safety information available indicates that “6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid” is an irritant . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The future directions for “6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid” and its derivatives could involve further exploration of their potential as inhibitors of alkaline phosphatases . Additionally, the development of new synthesis protocols and the exploration of green reaction protocols could be areas of future research .

Properties

IUPAC Name

6-chloro-2-(2-propan-2-yloxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-11(2)24-18-6-4-3-5-13(18)17-10-15(19(22)23)14-9-12(20)7-8-16(14)21-17/h3-11H,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXUVDUTNYKMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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